4-(sec-Butyl)thiazol-2-amine hydrobromide
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Overview
Description
4-(sec-Butyl)thiazol-2-amine hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a secondary butyl group attached to the fourth position of the thiazole ring and an amine group at the second position, with the hydrobromide salt form enhancing its solubility and stability.
Mechanism of Action
Target of Action
These include various enzymes and receptors involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through weak interactions, potentially altering the function of these targets .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can be influenced by the nature and position of substituents on the thiazole ring .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)thiazol-2-amine hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the sec-Butyl Group: The secondary butyl group can be introduced via alkylation reactions using sec-butyl halides.
Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: These are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butyl)thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and amines.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various alkylated, acylated, and aminated thiazole derivatives.
Scientific Research Applications
4-(sec-Butyl)thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with an amine group at the second position.
4-Methylthiazol-2-amine: Similar structure but with a methyl group instead of a secondary butyl group.
4-Phenylthiazol-2-amine: Contains a phenyl group at the fourth position.
Uniqueness
4-(sec-Butyl)thiazol-2-amine hydrobromide is unique due to the presence of the secondary butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets within biological systems.
Properties
IUPAC Name |
4-butan-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFVXOVDCNDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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